molecular formula C7H5NO4S B2882680 Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate CAS No. 1937240-49-7

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate

Cat. No.: B2882680
CAS No.: 1937240-49-7
M. Wt: 199.18
InChI Key: RGWDRPLEHFEEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. standard organic synthesis techniques involving thiophene chemistry would be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the cyano group would yield amines .

Scientific Research Applications

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but may lack the cyano and hydroxy substituents.

    Cyano-substituted thiophenes: These compounds have the cyano group but may differ in other substituents.

Uniqueness

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate is unique due to the combination of cyano, hydroxy, and carboxylate groups on the thiophene ring, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c1-12-7(11)6-5(10)4(9)3(2-8)13-6/h9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBFZWRHRXLGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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